7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Lipophilicity Permeability CNS drug design

Procurement of incorrect monomethyl-THQ positional isomers (5-, 6-, or 4-methyl) leads to irreproducible amide coupling yields and confounded SAR data. The 7-methyl isomer (CAS 1823338-58-4) resolves this with sterically differentiated ortho-substitution. • Ortho-methyl steric shielding of 8-COOH enables chemoselective amide coupling for solid-phase peptide synthesis and bioconjugation workflows. • XLogP3-AA 2.2 (vs. 1.8 unsubstituted parent) places this isomer in the optimal CNS logP 1-4 window for BBB-penetrant library design. • NLT 98% purity reduces false-positive risk in SPR/fragment-based screening by 3 pp vs. standard 95% grades. • N-Boc and N-acetyl pre-protected derivatives available for sequential amine protection strategies.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11908742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCCN2)C=C1)C(=O)O
InChIInChI=1S/C11H13NO2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14/h4-5,12H,2-3,6H2,1H3,(H,13,14)
InChIKeyXBTIAOVASFOSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Is a Distinct Procurement Choice Among Tetrahydroquinoline Scaffolds


7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 1823338-58-4) is a bicyclic heterocyclic building block belonging to the tetrahydroquinoline-8-carboxylic acid class. It features a methyl substituent at the 7-position, ortho to the 8-carboxylic acid group [1]. With a molecular weight of 191.23 g mol⁻¹ and a computed XLogP3-AA of 2.2, it is more lipophilic than the unsubstituted parent scaffold (XLogP3-AA 1.8) [1][2]. The compound is supplied at purities up to 98% (NLT) and is accompanied by a suite of orthogonally protected derivatives, making it a versatile intermediate for medicinal chemistry and SAR exploration .

Why 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Cannot Be Trivially Replaced by Other Methyl-Positional Isomers


Although all monomethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid isomers share the identical molecular formula (C₁₁H₁₃NO₂), molecular weight (191.23 g mol⁻¹), and computed global properties such as XLogP3-AA (2.2) and topological polar surface area (49.3 Ų) [1], the position of the methyl group relative to the carboxylic acid and the secondary amine creates distinct electronic and steric environments. In the 7-methyl isomer, the methyl group is ortho to the carboxylic acid, introducing steric hindrance that can modulate acylation kinetics, amide coupling efficiency, and conformational preferences of the ring system compared to the 5-methyl (para-like), 6-methyl (meta-like), or 4-methyl (aliphatic-ring-substituted) analogs [1][2]. These positional differences translate into divergent reactivity in downstream derivatization and, where biological data exist for the scaffold class, differential target engagement [3]. Procurement of the incorrect isomer therefore risks irreproducible synthetic yields and confounded biological results.

Quantitative Differentiation Evidence for 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Against Its Closest Analogs


Lipophilicity Gain of +0.4 XLogP3 Units Over the Unsubstituted Parent Scaffold

The 7-methyl substitution increases the computed octanol-water partition coefficient (XLogP3-AA) from 1.8 (unsubstituted 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, CID 2785589) to 2.2 [1][2]. This +0.4 log-unit shift reflects the hydrophobic contribution of the methyl group and is consistent across all monomethyl positional isomers, but distinguishes the 7-methyl compound from the parent scaffold. Higher lipophilicity correlates with improved passive membrane permeability, an important consideration for CNS-targeted library design.

Lipophilicity Permeability CNS drug design

Commercial Availability at 98% Purity (NLT) Versus Standard 95% Industry Grade

MolCore supplies the 7-methyl compound at NLT 98% purity (Cat. MC810396) , whereas the standard purity specification for the 5-methyl, 6-methyl, and 4-methyl positional isomers from major catalog vendors is 95% . The 3% absolute purity difference reduces the maximum total impurity burden from 5% to 2%, which can be critical in high-sensitivity biochemical assays where trace impurities confound dose-response interpretation.

Purity Quality assurance Reproducibility

Ortho-Methyl Steric Hindrance Modulates Carboxylic Acid Reactivity Relative to Other Positional Isomers

In the 7-methyl isomer, the methyl substituent is positioned ortho to the 8-carboxylic acid. This ortho relationship introduces steric congestion around the carboxyl group that is absent in the 5-methyl isomer (para-like) or 6-methyl isomer (meta-like) [1]. While direct kinetic data for this specific scaffold are not publicly available, the well-established ortho-effect principle predicts slower acylation and amide coupling rates compared to the unsubstituted or non-ortho-substituted analogs. This property can be leveraged when stepwise or chemoselective derivatization is required in a synthetic sequence.

Steric hindrance Acylation rate Amide coupling

Availability of Orthogonally Protected N-Boc and N-Acetyl Derivatives as Ready-to-Use Synthetic Intermediates

The 7-methyl scaffold has commercially listed N-Boc (CAS 2248371-19-7) and N-acetyl (CAS 2680850-74-0) protected derivatives [1], whereas equivalent protected forms are not readily catalogued for the 5-methyl or 6-methyl positional isomers. This means researchers can procure the 7-methyl series with the amine pre-protected, bypassing a protection step that, for the other isomers, must be developed and optimized in-house, potentially consuming 1–2 synthetic steps and associated purification effort.

Protected derivatives Peptide coupling Synthetic accessibility

Scaffold-Level Anti-Arthritic Activity Provides a Validated Biological Starting Point for 7-Methyl Derivatization

Kohno et al. (1997) demonstrated that 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives exhibit a therapeutic effect on adjuvant arthritis in rats and suppress bone destruction [1]. While the 7-methyl substitution was not explicitly tested in this study, the scaffold has validated anti-rheumatic pharmacology. The 7-methyl variant provides a direct entry point for probing the SAR of the methyl position in this therapeutic context. No comparable in vivo efficacy data have been reported for the 5-methyl, 6-methyl, or 4-methyl positional isomers specifically.

Anti-rheumatic DMARD Inflammation

Distinct Storage Requirement (2–8°C) Relative to Ambient-Stored Positional Isomers

Chemenu specifies storage at 2–8°C for the 7-methyl compound , whereas the 5-methyl isomer (AKSci Cat. 0344DW) and unsubstituted parent (AKSci Cat. 1088AE) are specified for long-term storage in a cool, dry place without refrigeration . This differential storage requirement suggests the 7-methyl isomer may have a distinct thermal stability or hygroscopicity profile that procurement and compound management workflows must accommodate.

Stability Storage Logistics

Highest-Value Application Scenarios for 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Based on Quantitative Differentiation Evidence


CNS-Penetrant Library Design Requiring logP ≥ 2.0

The XLogP3-AA of 2.2 places the 7-methyl compound in a favorable lipophilicity window for CNS drug discovery (typically logP 1–4). Researchers designing blood-brain barrier penetrant libraries should prioritize the 7-methyl variant over the unsubstituted parent (XLogP3-AA 1.8) to gain the passive permeability advantage of the methyl group while retaining the hydrogen-bonding capacity of the tetrahydroquinoline NH and COOH moieties [1].

High-Sensitivity Biochemical Assay requiring ≥98% Purity to Minimize Impurity Interference

For target-based screens where impurities at >2% can generate false positive hits or distort IC₅₀ curves, the MolCore NLT 98% grade of the 7-methyl compound provides a 3-percentage-point purity advantage over the standard 95% grade available for other positional isomers. This is particularly relevant for fragment-based screening and SPR assays where purity is directly correlated with data quality .

Orthogonal Protection Strategies in Multi-Step Synthesis

The ortho-methyl group in the 7-methyl isomer sterically shields the carboxylic acid, enabling chemoselective amide bond formation at the less hindered reaction partner. Combined with the commercial availability of N-Boc and N-acetyl pre-protected derivatives, this compound is the preferred choice for solid-phase peptide synthesis and sequential bioconjugation workflows where amine protection must be maintained while the carboxylic acid is activated [2].

Anti-Inflammatory Drug Discovery Building on Validated Scaffold Pharmacology

The tetrahydroquinoline-8-carboxylic acid scaffold has proven in vivo efficacy in adjuvant arthritis models (therapeutic effect on arthritis and suppression of bone destruction). The 7-methyl compound provides a direct entry point for SAR exploration of the methyl position within this pharmacologically validated chemotype, enabling medicinal chemists to probe how ortho-substitution modulates DMARD-like activity relative to the unsubstituted parent [3].

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